Remoxipride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroendocrine Response Study

Scientific Field: Neuroendocrinology

Summary of Application: This study aimed to investigate the effect of the dopamine D2 antagonist remoxipride on the neuroendocrine system.

Methods of Application: Different doses of remoxipride (0, 0.7, 5.2, or 14 mg/kg) were administered to rats by intravenous infusion. Serial brain extracellular fluid (brainECF) and plasma samples were collected and analyzed for remoxipride pharmacokinetics (PK).

Results: Not only plasma PRL, but also adrenocorticotrophic hormone (ACTH) concentrations were increased, the latter especially at higher concentrations of remoxipride.

Antipsychotic Drug Research

Scientific Field: Psychopharmacology

Summary of Application: Remoxipride, a new potential antipsychotic drug, was administered over 4 days at two dose levels, 70 and 140 mg t.i.d., to eight healthy male volunteers.

Methods of Application: Pharmacokinetics, safety, tolerability, and effect on plasma prolactin levels were evaluated.

Results: Remoxipride exhibited essentially linear pharmacokinetics. Only minor deviations in biochemical and physiological safety parameters were found. The drug was well tolerated by all subjects at the 70 mg dose level. At 140 mg akathisia appeared in seven subjects.

Remoxipride was launched by AstraZeneca in 1990 but withdrawn due to a high incidence of aplastic anemia, a serious blood disorder []. It was categorized as an atypical antipsychotic due to its unique mechanism of action compared to typical antipsychotics [].

Molecular Structure Analysis

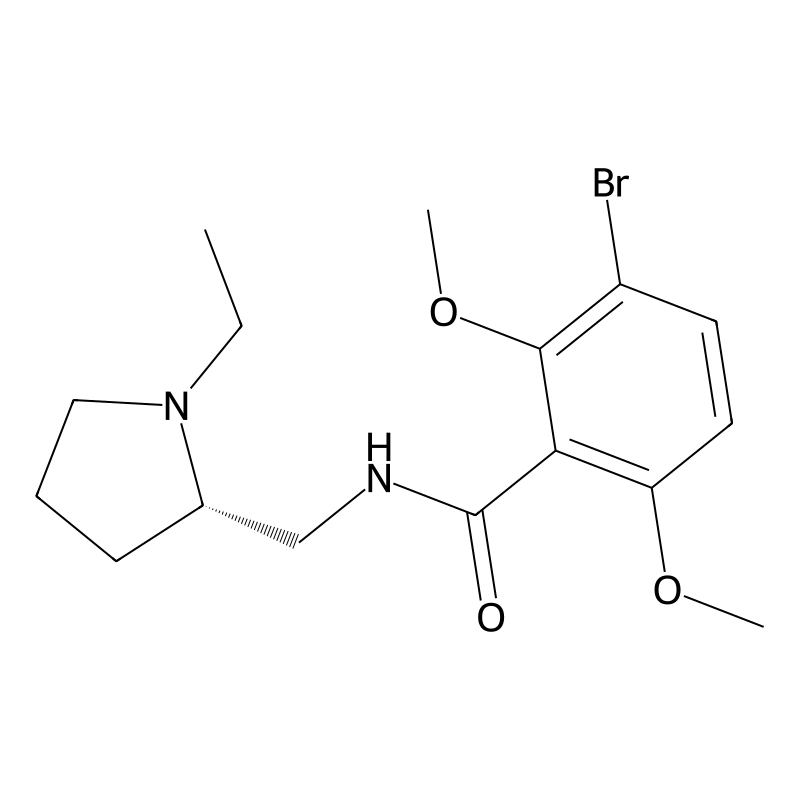

Remoxipride has the chemical formula C16H23BrN2O3. Its structure features a substituted benzamide core with a bromine atom and a piperidinyl moiety. The presence of the bromine atom contributes to its lipophilicity, allowing it to pass the blood-brain barrier [].

Chemical Reactions Analysis

The specific synthesis pathway for Remoxipride is not readily available in scientific literature. However, scientific research does detail the breakdown of Remoxipride in the human body. It undergoes N-dealkylation and hydroxylation, with the metabolites being excreted primarily through the kidneys [].

Physical And Chemical Properties Analysis

Remoxipride acts as a selective antagonist at dopamine D2 and D3 receptors in the central nervous system. This disrupts dopamine signaling, which is thought to be involved in schizophrenia and psychosis []. Additionally, Remoxipride has some affinity for the sigma receptor, which might contribute to its atypical antipsychotic effects, but the exact role remains unclear [].

Remoxipride undergoes several metabolic transformations in the body. Key metabolic pathways include:

- N-dealkylation to form FLA 853.

- Oxidation to produce FLA 850.

- N-deethylation to yield FLA 838.

These metabolites are further transformed, with FLA 838 being oxidized to NCL 118 and subsequently hydroxylated to NCM 009. Notably, these metabolites do not exhibit significant activity on dopamine D2 receptors .

The elimination route for Remoxipride involves renal excretion, with approximately 89% of the administered dose recovered in urine and about 7% in feces .

Remoxipride's primary biological activity is as a dopamine D2 receptor antagonist, which is critical for its antipsychotic effects. It selectively blocks D2 and D3 receptors while also interacting with sigma receptors, which may influence its efficacy and side effect profile . Studies indicate that Remoxipride can modulate dopaminergic signaling pathways, contributing to its therapeutic effects in treating psychotic disorders .

The synthesis of Remoxipride involves multiple steps that typically include:

- Formation of the Benzamide Core: The initial step involves the reaction of a substituted benzoic acid with an amine to form the benzamide structure.

- Bromination: A bromination step introduces the bromine atom into the aromatic ring.

- Pyrrolidine Formation: The synthesis includes constructing the pyrrolidine moiety through cyclization reactions.

- Hydrochloride Salt Formation: Finally, Remoxipride is usually converted into its hydrochloride salt for improved solubility and bioavailability.

This synthetic pathway highlights the complexity involved in creating this compound while ensuring its pharmacological activity is retained .

Remoxipride was primarily indicated for:

- Treatment of Schizophrenia: It was utilized for managing symptoms associated with schizophrenia.

- Acute Mania Management: The drug showed potential in treating acute manic episodes.

Despite its withdrawal from the market due to safety concerns, research continues regarding its potential applications in treatment-resistant cases of schizophrenia .

Remoxipride has been studied for its interactions with various neurotransmitter systems beyond dopamine. Its binding affinity for sigma receptors suggests potential interactions that could influence mood and anxiety disorders. Additionally, studies have indicated that Remoxipride may interact with other antipsychotics or medications affecting dopaminergic pathways, necessitating careful consideration during polypharmacy scenarios .

Remoxipride shares structural and functional similarities with several other antipsychotic agents. Below are some comparable compounds:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Sulpiride | Atypical Antipsychotic | Dopamine D2 receptor antagonist | Lower incidence of side effects compared to typical antipsychotics. |

| Amisulpride | Atypical Antipsychotic | Selective D2/D3 receptor antagonist | Effective at lower doses; dual action on serotonin receptors. |

| Olanzapine | Atypical Antipsychotic | Dopamine D2 and serotonin receptor antagonist | Broad spectrum efficacy; lower risk of extrapyramidal symptoms. |

Remoxipride's unique position arises from its selective action on both D2 and D3 receptors along with significant sigma receptor affinity, which differentiates it from many other atypical antipsychotics that primarily target serotonin receptors alongside dopamine receptors .

Kinetic Binding Properties at Striatal versus Extrastriatal Sites

Remoxipride demonstrates distinct kinetic binding characteristics that vary significantly between striatal and extrastriatal dopamine receptor populations. The compound exhibits preferential binding to mesolimbic and extrastriatal dopamine-containing neurons compared to conventional striatal sites [1] [2]. This regional selectivity represents a fundamental aspect of remoxipride's unique pharmacological profile.

Table 1: Remoxipride Receptor Binding Affinity Data

| Radioligand | Receptor Type | Affinity Ki (nM) | Study Type | Notes |

|---|---|---|---|---|

| [³H]raclopride | D2 | 113 | In vitro | Preferred radioligand for accurate measurement |

| [³H]spiperone | D2 | 1570 | In vitro | Lower affinity due to methodological issues with high-affinity ligands |

| [³H]SCH 23390 (D1) | D1 | >100,000 | In vitro | No significant binding to D1 receptors |

| [³H]n-propylnorapomorphine | D2 | Similar to chlorpromazine | In vivo | Dose-dependent blockade in vivo |

The kinetic binding parameters of remoxipride have been extensively studied using multiple methodological approaches, revealing significant discrepancies in reported values. Time-resolved fluorescence resonance energy transfer studies conducted at physiological temperature (37°C) demonstrate a relatively slow association rate (kon = 1.0 × 10⁷ M⁻¹ min⁻¹) and a moderate dissociation rate (koff = 1.9 min⁻¹) [3] [4]. In contrast, functional studies utilizing G protein-activated inward rectifier potassium channel assays report much more rapid kinetics (kon ≈ 10⁸ M⁻¹ min⁻¹, koff = 12.2 min⁻¹) [3] [5].

Table 2: Kinetic Binding Parameters Across Studies

| Study | kon (M⁻¹ min⁻¹) | koff (min⁻¹) | Half-life (min) | Temperature (°C) | Method |

|---|---|---|---|---|---|

| Sykes et al. (TR-FRET) | 1.0 × 10⁷ | 1.9 | 0.360 | 37 | Time-resolved FRET |

| Zeberg & Sahlholm (GIRK) | ~10⁸ (high) | 12.2 | 0.057 | 20-22 | GIRK channel assay |

| Direct dissociation study | Not measured | 3.2 | 0.220 | Not specified | [³H]remoxipride dissociation |

These methodological differences likely reflect the complexity of measuring rapid binding kinetics and the influence of experimental conditions on observed parameters [4] [5]. The discrepancies may also arise from the different receptor states being measured - functional high-affinity states versus non-signaling low-affinity states [3].

Table 7: Regional Differences in Striatal versus Extrastriatal Binding

| Brain Region | Remoxipride Effect | Haloperidol Comparison | Receptor Density | Functional Significance |

|---|---|---|---|---|

| Striatum (caudate-putamen) | Moderate blockade | Remoxipride < Haloperidol | Very high D2 | Motor control |

| Nucleus accumbens (shell) | Preferential blockade | Remoxipride > Haloperidol | High D2/D3 | Reward/motivation |

| Nucleus accumbens (core) | Preferential blockade | Remoxipride > Haloperidol | High D2/D3 | Reward/motivation |

| Substantia nigra | High blockade | Remoxipride ≈ Haloperidol | High D2 (autoreceptors) | DA neuron regulation |

| Olfactory tubercle | Preferential DA utilization increase | Remoxipride > Haloperidol | Moderate D2 | Olfactory-limbic function |

| Frontal cortex | Minimal binding | Similar low levels | Low D2 | Cognitive function |

| Hippocampus | Minimal binding | Similar low levels | Low D2 | Memory/learning |

In contrast to haloperidol, remoxipride demonstrates preferential blockade of in vivo [³H]spiperone binding in mesolimbic dopamine-rich areas and the substantia nigra with substantially reduced effects in the striatum [1] [2]. This regional selectivity is accompanied by preferential increases in dopamine utilization following synthesis inhibition in the olfactory tubercle, indicating functional differences in dopamine receptor populations between brain regions [2].

The extrastriatal binding pattern of remoxipride correlates with its clinical profile of reduced extrapyramidal side effects compared to conventional antipsychotics. Striatal dopamine D2 receptor blockade is strongly associated with motor side effects, while extrastriatal limbic dopamine receptor blockade is believed to mediate antipsychotic efficacy [6]. This differential regional binding may result from the heterogeneous distribution of dopamine receptor subtypes or distinct receptor conformational states in different brain regions [7] [8].

Allosteric Modulation of Dopaminergic Signaling

Remoxipride exhibits complex allosteric modulation of dopaminergic signaling through multiple mechanisms that extend beyond simple competitive antagonism. The compound demonstrates preferential binding to the uncoupled, low-affinity state of the dopamine D2 receptor, as evidenced by studies conducted in the presence of 5'-guanylyl imidodiphosphate [3] [4]. This state selectivity contributes to its unique pharmacological profile and reduced propensity for extrapyramidal side effects.

Table 6: Allosteric Modulation Mechanisms of Dopaminergic Signaling

| Mechanism | Description | Evidence | Functional Consequence | Clinical Implication |

|---|---|---|---|---|

| D2 receptor state modulation | Preferential binding to uncoupled D2 state | GppNHp studies show state selectivity | Selective D2 blockade in specific regions | Reduced EPS due to regional selectivity |

| G-protein coupling modulation | Reduced coupling to Gi/o proteins | Reduced adenylyl cyclase inhibition | Reduced downstream signaling | Therapeutic efficacy with fewer side effects |

| A2A-D2 heteromer interaction | Antagonistic interaction with A2A receptors | A2A agonists reduce D2 high-affinity state | Modulated motor control | Potential for motor symptom management |

| Voltage-dependent modulation | Enhanced binding at depolarized membranes | 4.8-fold higher affinity at 0 mV versus -80 mV | Context-dependent receptor interaction | Variable effects based on neuronal activity |

| Rebinding phenomenon | High kon enables receptor rebinding in synaptic cleft | Mathematical modeling of synaptic dynamics | Maintained receptor occupancy despite dissociation | Explains discrepancy between binding kinetics and EPS |

The voltage-dependent modulation of remoxipride binding represents a particularly intriguing aspect of its allosteric properties. Studies demonstrate that remoxipride exhibits approximately 4.8-fold higher affinity at 0 mV compared to -80 mV transmembrane potential [3]. This voltage sensitivity suggests that remoxipride binding may be modulated by the physiological state of neurons, with enhanced binding occurring during periods of neuronal depolarization.

Remoxipride interactions with adenosine A2A-dopamine D2 receptor heteromers provide another layer of allosteric modulation [9]. The antagonistic interaction between A2A and D2 receptors in these heteromeric complexes can be disrupted by selective D2 antagonists like remoxipride, potentially leading to enhanced dopaminergic signaling under specific conditions [9]. This mechanism may contribute to the compound's ability to maintain therapeutic efficacy while producing fewer motor side effects.

The rebinding phenomenon represents a sophisticated model of allosteric modulation that integrates association and dissociation kinetics within the confined environment of the synaptic cleft [10] [11]. Mathematical modeling suggests that compounds with high association rates, such as remoxipride, can maintain effective receptor occupancy through repeated binding events even after initial dissociation [10]. This mechanism may explain the apparent paradox between remoxipride's moderate binding affinity and its sustained pharmacological effects.

Cross-Reactivity with Non-Dopaminergic Neurotransmitter Systems

Remoxipride exhibits remarkable selectivity for dopamine D2 receptors with minimal cross-reactivity to other neurotransmitter systems. This high selectivity distinguishes it from conventional antipsychotics that typically interact with multiple receptor types [12] [13]. The compound demonstrates no significant binding affinity for serotonin, norepinephrine, acetylcholine, or histamine receptors at therapeutically relevant concentrations [12] [14].

Table 3: Receptor Selectivity Profile

| Receptor System | Affinity Ki (nM) | Selectivity | Functional Impact |

|---|---|---|---|

| Dopamine D2 | 113 | High | Primary target |

| Dopamine D3 | ~1600 | Moderate | Secondary binding |

| Dopamine D4 | ~2800 | Low | Minimal binding |

| Dopamine D1 | >100,000 | None | No binding |

| Serotonin 5-HT2 | Very low | None | No binding |

| Norepinephrine α1 | Very low | None | No binding |

| Muscarinic | Very low | None | No binding |

| Histamine H1 | Very low | None | No binding |

Table 5: Cross-Reactivity with Non-Dopaminergic Neurotransmitter Systems

| Neurotransmitter System | Interaction Type | Effect of Remoxipride | Affinity Ki (nM) | Clinical Relevance |

|---|---|---|---|---|

| GABA (subthalamic nucleus) | D2-mediated modulation | Blocks NMDA-induced GABA increase | Functional (4 μM effective) | Basal ganglia function |

| Glutamate (subthalamic nucleus) | D2-mediated modulation | Blocks NMDA-induced glutamate increase | Functional (4 μM effective) | Basal ganglia function |

| Serotonin (5-HT2) | No significant binding | No direct interaction | Very low (>10,000) | Low EPS liability |

| Norepinephrine (α1, α2) | No significant binding | No direct interaction | Very low (>10,000) | Low cardiovascular effects |

| Acetylcholine (muscarinic) | No significant binding | No direct interaction | Very low (>10,000) | No anticholinergic effects |

| Histamine (H1) | No significant binding | No direct interaction | Very low (>10,000) | Low sedation |

| Adenosine (A2A) | Indirect interaction via D2 | Reduces A2A-mediated D2 inhibition | Indirect via D2 | Motor control modulation |

| Glycine | NMDA receptor modulation | May affect NMDA-glycine site indirectly | No direct binding | Potential cognitive effects |

Despite its high selectivity for dopamine receptors, remoxipride does exhibit functional interactions with other neurotransmitter systems through indirect mechanisms. In the subthalamic nucleus, remoxipride effectively blocks N-methyl-D-aspartic acid-induced increases in both glutamate and GABA release at concentrations of 4 μM [15] [16]. These effects are mediated through dopamine D2 receptor blockade rather than direct interactions with glutamatergic or GABAergic systems.

The interaction between remoxipride and glutamatergic signaling is particularly significant given the role of glutamate in cognitive function and the pathophysiology of schizophrenia [17]. Remoxipride's ability to modulate NMDA-induced glutamate release in the subthalamic nucleus suggests potential effects on cortico-basal ganglia circuits that are important for both motor control and cognitive processing [15] [16].

Remoxipride's minimal interaction with serotonin 5-HT2A receptors represents a key difference from many atypical antipsychotics [18]. The absence of significant 5-HT2A antagonism challenges the traditional dual dopamine-serotonin antagonism hypothesis for atypical antipsychotic action, suggesting that selective dopamine D2 receptor modulation may be sufficient for therapeutic efficacy with reduced side effects [18].

Table 4: Metabolite Receptor Binding Characteristics

| Metabolite Type | Species Formed | D2 Affinity | D1 Affinity | Clinical Relevance |

|---|---|---|---|---|

| Phenolic metabolites (FLA 797, FLA 908) | Mainly in rat | Much higher than remoxipride | Very low (similar to remoxipride) | Limited in vivo contribution |

| Pyrrolidone metabolites | Mainly in human | Very low | Very low | Minimal activity |

| Parent compound (Remoxipride) | All species | Moderate (113 nM) | Very low (>100,000 nM) | Primary active compound |

The metabolic profile of remoxipride reveals species-specific differences in receptor interactions that have important implications for translational research [19] [20]. Phenolic metabolites formed primarily in rats exhibit substantially higher dopamine D2 receptor affinities than the parent compound but contribute minimally to in vivo pharmacological effects [19]. In contrast, pyrrolidone metabolites formed predominantly in humans show very low affinities for both D1 and D2 receptors, indicating that remoxipride itself is responsible for clinical activity [19] [21].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.1 (LogP)

2.9

Appearance

Storage

UNII

Related CAS

73220-03-8 (mono-hydrochloride)

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AL - Benzamides

N05AL04 - Remoxipride

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Other CAS

Absorption Distribution and Excretion

A dose of remoxipride is 89% recovered in the urine and 7% in the feces. 10-40% of a dose of remoxipride is recovered in the urine as the unchanged parent drug.

The volume of distribution of remoxipride in patients with normal creatinine clearance is 44.3 ± 8.3 L, in patients with moderate renal impairment is 37.4 ± 16.2 L, and in patients with severe renal impairment is 30.2 ± 9.4 L.

The renal clearance of remoxipride in patients with normal creatinine clearance is 23.6 ± 7.0 mL/min, in patients with moderate renal impairment is 9.3 ± 3.8 mL/min, and in patients with severe renal impairment is 3.7 ± 2.9 mL/min. The systemic plasma clearance of remoxipride is 120 mL/min.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Ma G, Friberg LE, Movin-Osswald G, Karlsson MO. Comparison of the agonist-antagonist interaction model and the pool model for the effect of remoxipride on prolactin. Br J Clin Pharmacol. 2010 Dec;70(6):815-24. doi: 10.1111/j.1365-2125.2010.03758.x. PubMed PMID: 21175437; PubMed Central PMCID: PMC3014065.

3: Stevens J, Ploeger BA, van der Graaf PH, Danhof M, de Lange EC. Systemic and direct nose-to-brain transport pharmacokinetic model for remoxipride after intravenous and intranasal administration. Drug Metab Dispos. 2011 Dec;39(12):2275-82. doi: 10.1124/dmd.111.040782. Epub 2011 Sep 8. PubMed PMID: 21903866.

4: Widerlöv E, Andersson U, von Bahr C, Nilsson MI. Pharmacokinetics and effects on prolactin of remoxipride in patients with tardive dyskinesia. Psychopharmacology (Berl). 1991;103(1):46-9. PubMed PMID: 1672458.

5: Lapierre YD, Ancill R, Awad G, Bakish D, Beaudry P, Bloom D, Chandrasena R, Das M, Durand C, Elliott D, et al. A dose-finding study with remoxipride in the acute treatment of schizophrenic patients. J Psychiatry Neurosci. 1992 Oct;17(4):134-45. PubMed PMID: 1450186; PubMed Central PMCID: PMC1188438.

6: Wålinder J, Holm AC. Experiences of long-term treatment with remoxipride: efficacy and tolerability. Acta Psychiatr Scand Suppl. 1990;358:158-63. PubMed PMID: 1978477.

7: Lewander T. Overcoming the neuroleptic-induced deficit syndrome: clinical observations with remoxipride. Acta Psychiatr Scand Suppl. 1994;380:64-7. Review. PubMed PMID: 7914053.

8: Rammsayer T, Gallhofer B. Remoxipride versus haloperidol in healthy volunteers: psychometric performance and subjective tolerance profiles. Int Clin Psychopharmacol. 1995 Mar;10(1):31-7. PubMed PMID: 7622802.

9: Movin-Osswald G, Hammarlund-Udenaes M, Von Bahr C, Eneroth P, Walton-Bowen K. Influence of the dosing interval on prolactin release after remoxipride. Br J Clin Pharmacol. 1995 May;39(5):503-10. PubMed PMID: 7669486; PubMed Central PMCID: PMC1365057.

10: Ogren SO, Florvall L, Hall H, Magnusson O, Angeby-Möller K. Neuropharmacological and behavioural properties of remoxipride in the rat. Acta Psychiatr Scand Suppl. 1990;358:21-6. Review. PubMed PMID: 1978483.

11: Vartiainen H, Leinonen E, Putkonen A, Lang S, Hagert U, Tolvanen U. A long-term study of remoxipride in chronic schizophrenic patients. Acta Psychiatr Scand. 1993 Feb;87(2):114-7. PubMed PMID: 8447237.

12: Keks N, McGrath J, Lambert T, Catts S, Vaddadi K, Burrows G, Varghese F, George T, Hustig H, Burnett P, et al. The Australian multicentre double-blind comparative study of remoxipride and thioridazine in schizophrenia. Acta Psychiatr Scand. 1994 Nov;90(5):358-65. PubMed PMID: 7872041.

13: Ogren SO, Hall H, Köhler C, Magnusson O, Lindbom LO, Angeby K, Florvall L. Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain. Eur J Pharmacol. 1984 Jul 20;102(3-4):459-74. PubMed PMID: 6149133.

14: Phanjoo AL, Link C. Remoxipride versus thioridazine in elderly psychotic patients. Acta Psychiatr Scand Suppl. 1990;358:181-5. PubMed PMID: 1978481.

15: den Boer JA, Westenberg HG. Atypical neuroleptics in acute schizophrenia: a double-blind comparative study of remoxipride and haloperidol. Psychopharmacol Bull. 1990;26(1):99-107. PubMed PMID: 1973547.

16: Yisak W, von Bahr C, Farde L, Grind M, Mattila M, Ogenstad S. Drug interaction studies with remoxipride. Acta Psychiatr Scand Suppl. 1990;358:58-62. PubMed PMID: 1978492.

17: Movin-Osswald G, Hammarlund-Udenaes M. Prolactin release after remoxipride by an integrated pharmacokinetic-pharmacodynamic model with intra- and interindividual aspects. J Pharmacol Exp Ther. 1995 Aug;274(2):921-7. PubMed PMID: 7636755.

18: Ahlenius S, Ericson E, Hillegaart V, Nilsson LB, Salmi P, Wijkström A. In vivo effects of remoxipride and aromatic ring metabolites in the rat. J Pharmacol Exp Ther. 1997 Dec;283(3):1356-66. PubMed PMID: 9400011.

19: King DJ, Blomqvist M, Cooper SJ, Doherty MM, Mitchell MJ, Montgomery RC. A placebo controlled trial of remoxipride in the prevention of relapse in chronic schizophrenia. Psychopharmacology (Berl). 1992;107(2-3):175-9. PubMed PMID: 1352050.

20: van den Brink WJ, Wong YC, Gülave B, van der Graaf PH, de Lange EC. Revealing the Neuroendocrine Response After Remoxipride Treatment Using Multi-Biomarker Discovery and Quantifying It by PK/PD Modeling. AAPS J. 2017 Jan;19(1):274-285. doi: 10.1208/s12248-016-0002-3. Epub 2016 Oct 26. PubMed PMID: 27785749.

Explore Compound Types